Styphnic acid
Description
Historical Trajectories of Styphnic Acid Discovery and Characterization
The journey of this compound from its initial observation to its full characterization spans several decades, marking important milestones in the field of organic chemistry.
Early Isolation and Structural Elucidation
The discovery of this compound is credited to French chemist Michel Eugène Chevreul in 1808. wikipedia.org He first isolated an impure form of the compound while investigating the production of colorants from tropical logwoods by boiling Pernambuco wood extract with nitric acid. wikipedia.orgdrugfuture.com It was not until the mid-1840s that chemists began to purify and systematically study the substance. wikipedia.org The definitive structural proof came in 1871 when J. Schreder confirmed that the compound was, in fact, trinitroresorcinol. wikipedia.org The process of isolating and purifying this compound leverages its lower solubility in water compared to its mono- and di-nitro precursors, allowing for separation through fractional crystallization. wikipedia.org
Evolution of Nomenclature and Understanding
The name "this compound" was coined in the mid-1840s by Rudolf Christian Böttger and Heinrich Will, derived from the Greek word "stryphnos," meaning "astringent," which describes its taste. wikipedia.orgmerriam-webster.com Over time, as the understanding of its molecular structure became more precise, systematic names were adopted. According to IUPAC nomenclature, the compound is named 2,4,6-Trinitro-1,3-benzenediol. Other accepted names include 2,4,6-trinitroresorcinol and 2,4-dihydroxy-1,3,5-trinitrobenzene. sciencemadness.orgdrugfuture.com This evolution in naming reflects the broader shift in chemistry towards systematic nomenclature based on molecular structure rather than physical properties or origins.
Academic Significance and Research Impetus for 2,4,6-Trinitro-1,3-benzenediol Studies
This compound has been a subject of significant academic interest due to its chemical properties and its role in the development of several key areas of chemistry.
Role in the Advancement of Nitroaromatic Chemistry
This compound is a prime example of a nitroaromatic compound, a class of organic molecules containing one or more nitro functional groups (−NO₂) attached to an aromatic ring. wikipedia.org The presence of multiple strongly electron-withdrawing nitro groups on the benzene (B151609) ring significantly influences the compound's reactivity and acidity, making it a moderately strong acid comparable to picric acid. wikipedia.orgwikipedia.org The study of this compound and similar compounds has been instrumental in understanding electrophilic aromatic substitution reactions, particularly nitration processes. wikipedia.org Research into its synthesis, including the conventional sulfonation/nitration method and newer processes involving dinitrosoresorcinol, has contributed to the broader knowledge of synthetic methodologies for producing highly nitrated aromatic compounds. evitachem.comarchive.org
Foundational Contributions to Energetic Materials Science
Like many highly nitrated organic compounds, this compound is an explosive, though it has low sensitivity. sciencemadness.org It explodes upon rapid heating. wikipedia.org Its primary significance in this field is as a precursor to other energetic materials, most notably lead styphnate (lead(II) 2,4,6-trinitro-m-phenylenate), a highly sensitive primary explosive used in primers and detonators for ammunition. evitachem.comepa.gov The synthesis and characterization of this compound and its salts have been a crucial part of the development of energetic materials. rsc.org Studies on its thermal stability and explosive properties have provided valuable data for models that predict the impact sensitivity of energetic materials. evitachem.comd-nb.info
Utility in Advanced Chemical Synthesis and Analytical Research
Beyond its role in energetic materials, this compound serves as a valuable reagent in other chemical domains. In chemical synthesis, it is used in the manufacture of dyes, pigments, and inks. wikipedia.org Its acidic nature and ability to form stable salts have been exploited in various synthetic routes. sciencemadness.org In analytical chemistry, this compound is used as a reagent for the detection of certain metal ions. evitachem.com It forms colored complexes with various metals, which allows for their qualitative and quantitative analysis. evitachem.com Furthermore, its potential application in environmental remediation for the degradation of organic pollutants has been a subject of scientific inquiry. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trinitrobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMHWIBCIYOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
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Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058880 | |
| Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |
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Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Water or Solvent Wet Solid, Yellow solid; [Merck Index] Ellipsoid particles; [Olin Winchester Ammunition MSDS] | |
| Record name | TRINITRORESORCINOL | |
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CAS No. |
82-71-3 | |
| Record name | TRINITRORESORCINOL | |
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| Record name | Styphnic acid | |
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| Record name | STYPHNIC ACID | |
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Synthetic Methodologies and Reaction Pathways of Styphnic Acid
Classical Nitration Protocols for Resorcinol (B1680541)
The traditional method for synthesizing styphnic acid involves the direct nitration of resorcinol using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."
Nitration with Nitric and Sulfuric Acid Mixtures
This classical approach begins with the sulfonation of resorcinol, typically by treating it with concentrated sulfuric acid. This step is crucial for activating the ring and preparing it for subsequent nitration. The sulfonated intermediate is then subjected to nitration by the gradual addition of concentrated nitric acid, or a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful temperature management to prevent runaway reactions, oxidation, and the formation of undesirable by-products evitachem.comsciencemadness.orgwikipedia.orgsciencemadness.orgdtic.mil. The sulfuric acid acts as a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active nitrating species, and also serves as the reaction medium.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity of this compound through classical nitration necessitates meticulous control over reaction parameters. Thorough sulfonation of resorcinol is a critical prerequisite, often involving stirring resorcinol with concentrated sulfuric acid at specific temperatures, such as 50°C for 30 minutes, to form a solid sulfonated product sciencemadness.org. Subsequent nitration requires the slow, controlled addition of nitric acid, often at temperatures maintained between 45°C and 85°C, depending on the specific protocol, to manage the exotherm and minimize oxidation sciencemadness.orgsciencemadness.org. Some methods involve heating the mixture after nitric acid addition to ensure complete nitration sciencemadness.org.
Yields reported for the classical method, particularly after recrystallization, can reach approximately 90% of the theoretical yield sciencemadness.orgsciencemadness.org. For instance, nitration using concentrated nitric acid at 60-80°C has been reported to yield this compound with over 95% purity after recrystallization . The use of mixed acid at around 60°C is also described, yielding this compound dtic.mil.
Table 1: Classical Nitration of Resorcinol to this compound - Reaction Conditions and Yields
| Reagent/Condition | Details | Reported Yield | Source(s) |
| Resorcinol + H₂SO₄ | Sulfonation, then nitration with HNO₃ | ~90% (recrystallized) | sciencemadness.org |
| Mixed acid (HNO₃/H₂SO₄), ~60°C | ~90% | dtic.mil | |
| Concentrated HNO₃ (60–80°C) | >95% (after recrystallization) | ||
| Sulfonation at 50°C for 30 min, then nitration with 70% HNO₃, followed by heating | ~90% of theoretical | sciencemadness.org, sciencemadness.org | |
| Nitration with HNO₃/H₂SO₄ mixture | - | evitachem.com, wikipedia.org, sciencemadness.org |
Advanced Synthetic Approaches to this compound
Alternative synthetic routes have been developed to improve efficiency, safety, and yield, often by employing intermediate compounds.
Two-Step Nitration via Dinitrosoresorcinol Intermediate
A notable advanced method involves a two-step process where resorcinol is first converted to 2,4-dinitrosoresorcinol. This is achieved by treating resorcinol with dilute nitric acid and sodium nitrite (B80452) dtic.milarchive.orgdtic.mil. The resulting 2,4-dinitrosoresorcinol is then used as an intermediate, typically in the form of a slurry, which is added to hot concentrated nitric acid. In this step, the intermediate undergoes oxidation and further nitration to yield this compound archive.orgdtic.mil. This method has been evaluated and found to be more convenient and economical than the conventional sulfonation/nitration route, with reported yields of approximately 90% archive.orgdtic.mil. This process involves adding a liquid suspension of 2,4-dinitrosoresorcinol to nitric acid solutions ranging from 45% to 100% concentration, maintained at temperatures between 45°C and 100°C prepchem.com.
Table 2: Two-Step Nitration via 2,4-Dinitrosoresorcinol Intermediate
| Step | Reagents/Conditions | Intermediate | Product Yield | Source(s) |
| 1 | Resorcinol + dilute HNO₃ + NaNO₂ | 2,4-dinitrosoresorcinol | - | archive.org, dtic.mil, dtic.mil |
| 2 | 2,4-dinitrosoresorcinol slurry + hot concentrated HNO₃ | This compound | 90% | archive.org, dtic.mil |
| 2,4-dinitrosoresorcinol suspension + HNO₃ (45–100%) at 45–100°C | This compound | - | prepchem.com |
Comparative Analysis of Synthetic Efficiency and Selectivity
The two-step nitration via 2,4-dinitrosoresorcinol is generally considered more convenient and economical compared to the classical sulfonation-nitration method archive.orgdtic.mil. The classical method, while effective, can be prone to forming tarry by-products in greater quantities dtic.mil. Furthermore, selectivity can be an issue; for instance, efforts to selectively synthesize 4,6-dinitroresorcinol (B1581181) aim to minimize the production of this compound, indicating that controlling the degree and position of nitration is key to optimizing yields of desired products google.com. The presence of impurities, potentially arising from side reactions involving oxides of nitrogen during sulfonation, can lead to darker colored commercial this compound google.comgoogle.comgoogle.com. The addition of sodium nitrite during the sulfonation step in some classical protocols is noted to produce this compound particularly suited for forming lead styphnate, suggesting that a controlled impurity profile can be beneficial for specific downstream applications google.com.
Post-Synthesis Purification and Crystallization Techniques
Purification of crude this compound is essential to obtain a product of desired purity, particularly for its use in sensitive applications. Recrystallization is the primary method employed for this purpose.
The most common purification technique involves recrystallizing the crude this compound from hot water evitachem.comdtic.mil. This method can yield this compound with purity exceeding 95% . Another effective approach utilizes a solvent mixture of ethanol (B145695) and water in a 1:2 ratio for recrystallization power-labs.com. Fractional crystallization can also be employed, leveraging the fact that this compound has lower solubility in water compared to its mono- and di-nitro derivatives, as well as its precursor phenols wikipedia.org. Recrystallization from boiling water is known to produce pure, very pale yellow this compound sciencemadness.org. For commercially produced this compound, which may contain impurities, purification can be achieved through dissolution and subsequent recrystallization google.com. Vacuum drying is also utilized to obtain the final crystalline product power-labs.com.
Table 3: Purification and Crystallization Techniques for this compound
| Technique | Solvent/Medium | Purity Achieved | Notes | Source(s) |
| Recrystallization | Hot water | >95% | Common method | evitachem.com, dtic.mil, |
| Recrystallization | Ethanol-water mixture (1:2) | - | power-labs.com | |
| Fractional Crystallization | Water | - | Leverages lower solubility compared to mono-/di-nitro compounds | wikipedia.org |
| Recrystallization | Boiling water | Pure, very pale yellow | sciencemadness.org | |
| Dissolution & Recrystallization | - | Adequate | For commercial grade purification | google.com |
Fractional Crystallization Methods
Fractional crystallization is a purification technique that leverages differences in solubility between a target compound and its impurities in a given solvent system. This compound exhibits lower solubility in water compared to its precursor, resorcinol, and also compared to its mono- and di-nitro derivatives. This differential solubility makes fractional crystallization an effective method for its purification wikipedia.orgchemeurope.com.
The process typically involves dissolving the crude this compound in a hot solvent or solvent mixture, followed by slow cooling. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution, ideally leaving more soluble impurities behind. Repeated cycles of dissolution and crystallization can progressively enhance the purity of the product.
Purity Optimization in Laboratory and Reagent Grade Production
Achieving high purity for this compound, especially for laboratory reagents or research purposes, involves meticulous attention to both the synthesis and purification stages.
Recrystallization Techniques: A commonly cited method for purifying this compound to near analytical grade involves recrystallization from a solvent mixture composed of one volume of ethanol and two volumes of water. Approximately 8 mL of this solvent mixture is typically required per gram of this compound power-labs.com. Alternatively, recrystallization from hot water or a mixture of hot water and ethanol has also been employed, yielding products with purity exceeding 95% . Another approach suggests dissolving the crude product in about 900 mL of boiling water and allowing it to cool, which can deposit pure this compound crystals sciencemadness.org.
Isolation and Drying: Following crystallization, the purified this compound crystals are typically isolated by vacuum filtration. Subsequent drying is often performed under vacuum to remove residual solvents and moisture power-labs.com.
Control of Reaction Conditions: Optimizing purity begins during the synthesis phase. Critical factors include:
Temperature Control: Maintaining precise temperature control during the nitration reaction is vital to minimize oxidative degradation and the formation of unwanted byproducts, thereby improving the initial purity of the crude product sciencemadness.org.
Thorough Sulfonation: In the sulfonation-nitration pathway, ensuring complete sulfonation of resorcinol is crucial for the subsequent nitration step to proceed efficiently and with fewer impurities sciencemadness.org.
Minimizing Initial Impurities: A highly complete nitration reaction that produces minimal byproducts simplifies the subsequent purification process significantly sciencemadness.org.
By carefully controlling these synthetic parameters and employing effective recrystallization and isolation techniques, this compound can be obtained with high purity, suitable for demanding laboratory applications.
Compound List:
this compound (2,4,6-trinitro-1,3-benzenediol)
Resorcinol (1,3-dihydroxybenzene)
Lead styphnate (Lead 2,4,6-trinitroresorcinolate)
Molecular Structure, Spectroscopy, and Computational Chemistry of Styphnic Acid
Advanced Structural Characterization of Crystalline Styphnic Acid
The solid-state structure of this compound and its derivatives reveals intricate molecular arrangements dictated by intermolecular forces, primarily hydrogen bonding.
Single-crystal X-ray diffraction studies have provided fundamental data on the crystalline forms of this compound and its related compounds. While direct crystallographic data for pure this compound can be scarce in general literature, studies on its complexes offer valuable insights. For instance, a co-crystal of this compound with naphthalene-1,4-diol has been characterized, crystallizing in the orthorhombic system within the Pnma space group scispace.comresearchgate.net. The unit cell parameters for this co-crystal were reported as:
a = 6.6712(2) Å
b = 16.8267(7) Å
c = 13.6450(5) Å
Volume (V) = 1531.71(10) ų
Z = 4
The crystal structure refinement yielded an R-factor of 0.0576 scispace.comresearchgate.net. In other related studies involving this compound derivatives, such as aminoguanidinium styphnate, a triclinic crystal system with Pī space group was observed, with unit cell dimensions of a = 6.7224(3) Å, b = 10.7473(4) Å, c = 11.9604(5) Å, α = 113.212(4)°, β = 90.579(3)°, γ = 99.815(3)°, and a volume of 779.68(6) ų mdpi.com. These studies highlight the diverse crystalline architectures that this compound can adopt, influenced by counter-ions or co-formers.
Hydrogen bonding plays a crucial role in the supramolecular organization of this compound in the solid state. In a this compound unit within a co-crystal, an intramolecular hydrogen bond has been identified between a hydroxyl group and a nitro group (O1–H1⋅⋅⋅O2) scispace.comresearchgate.net. This internal bonding contributes to the molecule's conformation.
Spectroscopic Elucidation of this compound
Spectroscopic techniques are indispensable for confirming the identity and probing the vibrational and electronic properties of this compound.
Infrared (IR) and Raman spectroscopy are vital for identifying characteristic functional groups, particularly the nitro (NO₂) groups, and analyzing the vibrational modes of this compound. The presence of multiple nitro groups leads to strong absorption bands in the IR spectrum. Typical assignments for the nitro group stretches in this compound and related compounds include:
Asymmetric NO₂ stretch: Observed in the range of 1530–1582 cm⁻¹ whiterose.ac.ukiucr.orgrsc.orgpsu.edu.
Symmetric NO₂ stretch: Typically found between 1340–1374 cm⁻¹ whiterose.ac.ukiucr.orgrsc.orgpsu.eduenea.it.
Other significant IR absorptions for this compound include O-H stretching vibrations (around 3100–3600 cm⁻¹) and aromatic C-H stretching (around 3000–3200 cm⁻¹), along with ring vibrations scispace.comresearchgate.netrsc.orgpsu.edu. Raman spectroscopy is also effective in resolving these nitro group stretching modes, providing complementary vibrational information enea.it.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule.
¹H NMR Spectroscopy: Studies on complexes involving this compound have provided characteristic signals. For a naphthalene-1,4-diol and this compound complex, the ¹H NMR spectrum shows a signal for the single aromatic proton on the this compound ring at approximately 8.64 ppm (singlet), and the hydroxyl protons appear as a broad singlet around 9.31 ppm scispace.comresearchgate.net. These values are indicative of the chemical environment of these protons.
¹³C NMR Spectroscopy: While specific ¹³C NMR data for pure this compound is less detailed in the provided snippets, related nitroaromatic compounds exhibit characteristic signals for carbons bearing nitro groups, typically in the range of 140–150 ppm whiterose.ac.ukiucr.orguni-muenchen.de. Carbons adjacent to hydroxyl groups or involved in ring structures also resonate in distinct regions, generally between 110–145 ppm whiterose.ac.ukiucr.orguni-muenchen.de. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH, CH₂, and CH₃ carbons, aiding in structural assignment.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the this compound molecule, particularly those related to the conjugated π-electron system and the nitro groups. Studies have shown that the UV-Vis absorption spectra of this compound and the styphnate ion are sensitive to pH royalholloway.ac.ukosti.gov. For the styphnate ion, absorption maxima have been reported around 326 nm and 413.3 nm , with molar absorptivities varying with pH osti.gov. At a buffered pH of 6.8, the molar absorptivity is approximately 1.6 x 10⁴ L/mol·cm osti.gov. These spectral features are characteristic of the electronic structure of the highly conjugated and electron-deficient styphnate anion.
Mass Spectrometry Techniques (GC-MS, LC-MS) in this compound Characterization
Mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are valuable tools for the characterization and analysis of this compound. GC-MS can provide information on the molecular weight and fragmentation patterns of this compound, aiding in its identification and purity assessment nih.gov. LC-MS, particularly with techniques like Q-TOF (Quadrupole Time-of-Flight), offers high-resolution mass analysis, which is crucial for accurate structural elucidation and the detection of trace amounts of this compound or its related compounds nih.gov. These methods are essential in forensic analysis and quality control of materials containing this compound arcjournals.orguri.edu.
Theoretical and Computational Investigations of this compound
Theoretical and computational methods play a significant role in understanding the properties and behavior of this compound, especially given its energetic nature and potential sensitivity. These studies often employ quantum chemical calculations to predict and analyze various molecular and energetic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is widely utilized to investigate the electronic structure of this compound. Studies using DFT, often with functionals like B3PW91 or B3LYP, have been employed to analyze the electronic properties, including the density of states, which can be modified by the presence of metal ions in its salts acs.orgrsc.orgacs.orgd-nb.info. These calculations help in understanding the electron distribution within the molecule, which is fundamental to its reactivity and energetic performance acs.orgd-nb.infonih.gov. DFT calculations can also explore how metal states influence the electronic structure by altering the density of states of oxygen atoms in the hydroxyl groups acs.org.
Prediction and Modeling of Vibrational Spectra
Computational methods are instrumental in predicting and modeling the vibrational spectra of this compound, which can then be compared with experimental Infrared (IR) and Raman spectroscopy data. DFT calculations can provide theoretical vibrational frequencies for characteristic functional groups, such as the nitro groups. For instance, IR spectroscopy typically shows nitro group stretches around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) . Raman spectroscopy also identifies these nitro symmetric stretching vibrations around 1360 cm⁻¹ in nitroaromatics like this compound enea.it. Computational modeling helps in assigning these observed spectral bands to specific molecular vibrations, thereby confirming the molecular structure and purity acs.orgacs.orgmdpi.comscispace.com.
Analysis of Bond Orders and Atomic Charges
The analysis of bond orders and atomic charges within this compound provides insights into its chemical bonding and electronic distribution. DFT calculations can determine atomic charges and Wiberg bond indices, which are useful descriptors for understanding molecular stability and reactivity acs.orgd-nb.infomdpi.comnih.gov. For example, the distribution of atomic charges, particularly on the nitro groups, has been correlated with impact sensitivities of energetic materials nih.govnih.gov. Understanding bond orders, such as the C-O bond, can also help in predicting decomposition pathways acs.org.
Quantum Chemical Calculations of Heats of Formation
Quantum chemical calculations are employed to determine the heats of formation (HOF) of this compound, both in the gas phase and solid state acs.orgrsc.orgrsc.org. These thermodynamic properties are critical for predicting the energetic performance of the compound, including its potential for explosion and energy release rsc.orgd-nb.inforsc.orgresearchgate.netresearchgate.net. For example, studies have calculated gas-phase heats of formation using methods like B3PW91/6-31G(d,p) rsc.org. The enthalpy of formation is a key parameter used in conjunction with other properties like density and oxygen balance in software packages (e.g., EXPLO-5) to predict detonation properties d-nb.inforesearchgate.netresearchgate.net.
Chemical Reactivity and Mechanistic Studies of Styphnic Acid
Acidic Properties and Proton Transfer Mechanisms
The presence of electron-withdrawing nitro groups in close proximity to the hydroxyl groups significantly enhances the acidity of styphnic acid. This acidity is a fundamental aspect of its chemical character, influencing its interactions with bases and other chemical species.
This compound as a Moderately Strong Acid
This compound is characterized as a moderately strong acid. The electron-withdrawing nature of the three nitro groups (-NO₂) on the benzene (B151609) ring substantially increases the acidity of the phenolic hydroxyl groups by stabilizing the resulting phenoxide anion through resonance and inductive effects wikipedia.orgwikiwand.comscribd.com. This increased acidity is comparable to that of other highly nitrated phenols, such as picric acid wikipedia.orgsciencemadness.orgresearchgate.net. While specific experimental pKa values for this compound in aqueous solution are not widely detailed in the provided search results, a predicted pKa of 1.20 ± 0.10 has been reported chemicalbook.com. For comparison, trinitrophloroglucinol, a structurally related compound, has a measured pKa of 1.26 in acetone (B3395972) solution researchgate.net.
| Property | Value | Notes |
| pKa | 1.20 ± 0.10 | Predicted value chemicalbook.com |
| Acidity | Moderately Strong | Due to electron-withdrawing nitro groups scribd.comwikipedia.orgsciencemadness.orgresearchgate.net |
Reactivity of Nitro Functional Groups
The three nitro groups attached to the benzene ring are the primary determinants of this compound's explosive properties and influence its reactivity in various chemical transformations.
Electrophilic Nature and Reaction Pathways
The nitro group (-NO₂) is a powerful electron-withdrawing substituent wikipedia.orgwikiwand.comscienceinfo.comchemeurope.com. In aromatic systems like this compound, the presence of multiple nitro groups significantly deactivates the benzene ring towards electrophilic aromatic substitution reactions. Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution wikipedia.orgwikiwand.comscienceinfo.comchemeurope.com. The strong electron-withdrawing effect of the nitro groups also contributes to the molecule's inherent instability and potential for rapid decomposition, particularly upon heating or impact nih.govlkouniv.ac.in.
Reduction Reactions of Nitro Groups
The nitro functional groups in this compound can be chemically reduced to other nitrogen-containing functionalities, most notably amino groups (-NH₂). This transformation is a common reaction pathway for nitroaromatic compounds wikipedia.orgchemeurope.comunacademy.com. Various reducing agents can effect this change, including catalytic hydrogenation (e.g., hydrogen gas with a platinum catalyst) or the use of metal hydrides wikipedia.orgunacademy.com. Depending on the specific reducing agent and reaction conditions employed, the reduction can proceed through intermediate stages such as nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) groups before ultimately yielding the amine wikipedia.orgunacademy.com. For instance, the reduction of this compound can lead to the formation of 2,4,6-triamino-1,3-benzenediol . Analogous to picric acid, which can be reduced to picramic acid using sodium sulfide, this compound's nitro groups are amenable to similar reductive transformations sciencemadness.org.
Oxidizing Agent Characteristics of Nitroaromatic Compounds
Compound List:
this compound (2,4,6-trinitro-1,3-benzenediol)
Picric acid (2,4,6-trinitrophenol)
Lead styphnate (Lead 2,4,6-trinitroresorcinolate)
Barium styphnate (Barium 2,4,6-trinitroresorcinolate)
Trinitrophloroglucinol (TNPG)
Formation of Styphnate Salts and Coordination Compounds
The chemical structure of this compound, featuring two acidic hydroxyl groups and three nitro substituents on a benzene ring, facilitates its participation in reactions leading to the formation of various derivatives, including metal salts and coordination complexes. These reactions are central to its applications, particularly in the field of energetic materials. mdpi.com
Reactions with Weakly Basic Oxides
This compound exhibits acidic properties, enabling it to react with weakly basic oxides to form the corresponding styphnate salts. This reaction is a fundamental pathway for generating many of its derivatives. For instance, this compound readily reacts with oxides of metals like lead and silver to yield their respective styphnate salts. smolecule.comevitachem.comsciencemadness.orgwikipedia.orgchemeurope.com
The general reaction can be represented as: H₂TNR + MO → M(TNR) + H₂O (where M is a metal cation and MO is a metal oxide)
This reaction highlights the ability of this compound to act as an acid, protonating the basic oxide and forming an ionic salt.
Synthesis and Characterization of Metal Styphnates
The formation of metal styphnates involves the reaction of this compound or its soluble salts with various metal compounds, typically metal salts or hydroxides. These metal styphnates have found significant applications, primarily as primary explosives and initiators in pyrotechnic devices. mdpi.commdpi.comat.uadtic.milrsc.orguni-muenchen.de
Lead Styphnate: Lead styphnate, specifically normal lead styphnate (lead(II) 2,4,6-trinitrobenzene-1,3-diolate hydrate) and basic lead styphnate, is one of the most well-known styphnate derivatives. mdpi.commdpi.com It is synthesized by reacting this compound or its soluble salts, such as sodium styphnate, with lead salts like lead nitrate (B79036) or lead acetate (B1210297). evitachem.comgoogle.comprepchem.comuni-muenchen.degoogle.comgoogleapis.com The synthesis process is often optimized to control crystal morphology, particle size, and purity, as these factors significantly influence the explosive properties. For example, controlling the pH (between 5.5 and 6.5) and temperature during precipitation can yield specific crystal forms of basic lead styphnate. google.comgoogle.comgoogle.com Lead styphnate is highly sensitive to flame and electric discharge and is widely used in primers and detonators due to its reliable initiation capabilities, though its high sensitivity and lead content are drawbacks. mdpi.com
Barium Styphnate: Barium styphnate, typically existing as a monohydrate, is another important derivative. mdpi.comnih.gov Its synthesis involves the reaction of this compound or its alkali metal or ammonium (B1175870) salts with soluble barium salts, such as barium chloride, barium hydroxide (B78521), or barium nitrate. nih.govgoogle.com Barium styphnate is generally less sensitive to impact and possesses lower brisance compared to lead styphnate, making it a less toxic alternative with similar applications in delay compositions and primary compositions. mdpi.comuni-muenchen.de Notably, barium styphnate can be formed in situ alongside lead styphnate and barium nitrate in priming mixtures. googleapis.com
Potassium Styphnate: Alkali metal styphnates, including potassium styphnate, have been investigated and utilized in various applications, such as ignitors for automotive airbags. mdpi.commdpi.comrsc.org Their preparation involves reacting this compound with potassium compounds. rsc.org
Silver Styphnate: Silver styphnate exhibits favorable explosive properties and is considered a promising primary explosive, although its higher cost limits widespread application. mdpi.comuni-muenchen.de It demonstrates sensitivity to impact comparable to lead styphnate and high sensitivity to flames. mdpi.comuni-muenchen.de
Thallium Styphnate: Mono- and dithallium(I) styphnate are known to explode upon heating to approximately 242 °C. mdpi.comroyalholloway.ac.uk
Other Metal Styphnates: Research has also extended to other alkali metal styphnates, such as rubidium and cesium styphnates, which have been prepared and characterized, often focusing on controlling particle size and morphology for energetic applications. uni-muenchen.dersc.org
Table 1: Representative Metal Styphnates and Their Characteristics
| Metal Cation | Common Form(s) | Primary Use | Key Characteristics | References |
| Lead (Pb) | Normal (monohydrate), Basic | Primers, detonators, ignition charges | High sensitivity to flame/discharge, moderate impact sensitivity, used to initiate other explosives. mdpi.commdpi.com | mdpi.commdpi.com |
| Barium (Ba) | Monohydrate | Delay compositions, primary compositions, less toxic alternative to lead styphnate | Less sensitive to impact than lead styphnate, lower brisance, less toxic. mdpi.comuni-muenchen.de | mdpi.comuni-muenchen.de |
| Silver (Ag) | - | Promising primary explosive | Favorable explosive properties, impact sensitivity similar to lead styphnate, high flame sensitivity. mdpi.comuni-muenchen.de | mdpi.comuni-muenchen.de |
| Potassium (K) | - | Airbag ignitors | Alkali metal salt with industrial applications. mdpi.commdpi.comrsc.org | mdpi.commdpi.comrsc.org |
| Thallium (Tl) | Mono-, Dithallium(I) | - | Explodes upon heating to ~242 °C. mdpi.comroyalholloway.ac.uk | mdpi.comroyalholloway.ac.uk |
Complexation with Transition Metals and Organic Ligands
This compound can also function as a ligand or form coordination complexes with transition metals. These energetic coordination compounds (ECCs) are of interest for their potential as advanced energetic materials, offering tunable properties through variations in metal centers and co-ligands. at.uanih.govrsc.orgresearchgate.net The complexation typically involves the acidic hydroxyl groups of this compound interacting with metal ions, which act as Lewis acids, while the styphnate anion acts as a Lewis base. uni-muenchen.de
Research has explored complexes of this compound with metals such as cadmium, cobalt, copper, nickel, and zinc. nih.govrsc.orgtandfonline.com These complexes are often synthesized by reacting this compound or its metal salts with organic ligands, like semicarbazide (B1199961) or ditetrazoles, to create compounds with specific energetic characteristics. uni-muenchen.dersc.orgtandfonline.com The choice of ligand and metal can significantly influence the thermal stability, sensitivity, and performance of the resulting energetic materials, with some complexes being developed as "green" alternatives due to the absence of heavy metals. nih.govrsc.org
An example of a metal-free derivative is aminoguanidinium styphnate, where an organic cation forms a salt with the styphnate anion, demonstrating that complexation is not limited to metal ions. mdpi.comresearchgate.net
Stoichiometric and Structural Variations in Styphnate Derivatives
The dibasic nature of this compound, stemming from its two acidic hydroxyl groups, allows for the formation of derivatives with varying stoichiometries. This includes the formation of mono-, di-, and mixed salts, as well as hydrates. mdpi.comresearchgate.net For instance, lead styphnate commonly exists as a monohydrate, and barium styphnate also forms a monohydrate, which is its usable form. mdpi.comgoogleapis.comnih.gov
Furthermore, different polymorphic forms of certain styphnates, such as basic lead styphnate and barium styphnate monohydrate, are known, and these polymorphs can exhibit distinct explosive properties. mdpi.com Structural studies, such as the determination of the crystal structure of aminoguanidinium styphnate, reveal specific arrangements of cations and anions, including hydrogen bonding networks, which are crucial for understanding the material's properties. researchgate.net
The control over crystal morphology during synthesis is paramount, particularly for lead styphnate, where factors like the presence of specific additives (e.g., glucose) can influence the resulting crystal shape (e.g., hexagonal plates, cubical crystals) and thereby affect its sensitivity and handling characteristics. google.comgoogleapis.comgoogle.com The presence of water of crystallization or solvation can also play a role in the stability and sensitivity of these energetic materials. googleapis.commdpi.comresearchgate.net
Compound List:
this compound (2,4,6-trinitroresorcinol)
Lead styphnate (Normal and Basic)
Barium styphnate
Potassium styphnate
Silver styphnate
Thallium styphnate
Ammonium styphnate
Sodium styphnate
Magnesium styphnate
Rubidium styphnate
Cesium styphnate
Aminoguanidinium styphnate
Lead nitrate
Lead acetate
Barium chloride
Barium hydroxide
Barium nitrate
Silver nitrate
Ammonium hydroxide
Lead azide (B81097)
Mercury fulminate (B1208216)
Copper(II) carbonate
Semicarbazide
Ditetrazole ligands
2,4-dinitroresorcinol (B3191118)
4,6-dinitroresorcinol (B1581181)
7-hydroxy-4,6-dinitrobenzofuroxan (KDNP)
Potassium 4,6-Dinitrobenzofuroxan (KDNBF)
Copper(I) 5-nitrotetrazolate (DBX-1)
Potassium-2-azido-4-nitroimidazole
Copper(II) perchlorate (B79767)
Nickel(II) perchlorate
Cobalt(II) perchlorate
Zinc perchlorate
Manganese(II) perchlorate
5-methyl-2,4,6-trinitrobenzene-1,3-diol (B15494731) (trinitro-orcinol)
Cesium 5-methyl-2,4,6-trinitrobenzene-1,3-diolate
Thermodynamic and Energetic Characterization of Styphnic Acid and Its Derivatives
Comprehensive Thermochemical Investigations
Standard Enthalpies of Formation Determination
The standard enthalpy of formation (ΔfH°) is a key measure of the energy content of a compound. For styphnic acid (2,4,6-trinitroresorcinol), the standard enthalpy of formation has been determined through experimental and computational methods.
Using a static, oxygen-bomb calorimeter, the standard enthalpy of combustion of this compound was determined to be -2322.31 ± 6.86 kJ mol⁻¹. researchgate.net This experimental value allows for the calculation of the standard enthalpy of formation, which is -467.50 ± 6.90 kJ mol⁻¹. researchgate.net The NIST Chemistry WebBook reports a similar value of -467.5 kJ/mol. sciencemadness.org Another study reports a standard enthalpy of formation for solid this compound as -444.1 kJ/mol. nist.gov Computational studies using density functional theory (DFT) have also been employed to calculate the gas-phase heat of formation of this compound, with one study reporting a value of -386.42 kJ/mol. rsc.org
The standard enthalpies of formation for various derivatives of this compound have also been investigated. For instance, the enthalpy of formation for lead styphnate is reported as -1785 kJ/kg. nih.gov For an energetic complex involving a cadmium ion, semicarbazide (B1199961), and this compound, Cd(SCZ)₃·H₂O₂(H₂O)₂, the enthalpy of formation was calculated from its heat of combustion, which was measured via oxygen bomb calorimetry. tandfonline.comresearchgate.net Similarly, the enthalpy of formation for another cadmium-styphnate complex, Cd(HTRTR)₂(H₂O)₄₂, was determined to be 4985.5 kJ·mol⁻¹ using Hess's law and experimental constant-volume heat of combustion data. researchgate.net
Table 1: Standard Enthalpies of Formation (ΔfH°)
| Compound | Formula | ΔfH° (kJ/mol) | Method |
|---|---|---|---|
| This compound | C₆H₃N₃O₈ | -467.50 ± 6.90 | Bomb Calorimetry |
| This compound (solid) | C₆H₃N₃O₈ | -444.1 | |
| This compound (gas phase) | C₆H₃N₃O₈ | -386.42 | DFT Calculation |
| Lead Styphnate | C₆HN₃O₈Pb | -1785 kJ/kg | |
| Cd(SCZ)₃·H₂O₂(H₂O)₂ | - | - | Bomb Calorimetry |
| Cd(HTRTR)₂(H₂O)₄₂ | - | 4985.5 | Bomb Calorimetry |
Enthalpies of Decomposition and Lattice Potential Energy Calculations
The enthalpy of decomposition provides insight into the energy released during the breakdown of an energetic material. For barium styphnate monohydrate, the enthalpy of decomposition for the first-stage exothermic reaction was calculated to be in close agreement with the activation energy. researchgate.net
Lattice potential energy (UPOT) and lattice enthalpy (HL) are crucial for understanding the stability of ionic crystals, such as the salts of this compound. These values can be predicted using methods developed by Jenkins et al. rsc.org The lattice potential energy for salts of phenolate (B1203915) derivatives, including styphnates, can be calculated using various equations depending on the ionic strength, density, and volume of the ionic material. rsc.orgrsc.org For salts with 1:1, 2:1, and 3:1 charge ratios, specific equations are used to estimate the lattice enthalpy from the lattice potential energy. rsc.org
Computational studies have been performed to investigate the decomposition of this compound and its metal salts. Density functional theory calculations suggest that C-O bond fission is a favorable decomposition pathway. acs.orgnih.gov As temperature increases, the decomposition reactions of this compound and its potassium, barium, and lead salts become more thermodynamically favorable. acs.orgnih.gov
Thermal Behavior and Decomposition Kinetics
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal behavior of materials. microbiozindia.comri.senih.gov DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions like melting and decomposition. microbiozindia.com TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization events. microbiozindia.com
For this compound, rapid heating can lead to an explosion. sciencemadness.org The thermal stability of this compound and its derivatives is a critical safety and performance parameter. DSC studies on various styphnate salts and complexes reveal their decomposition temperatures and exothermic behavior. For example, ammonium (B1175870) 3,4-diamino-1,2,4-triazoliumstyphnate is thermally stable up to 200 °C. cornell.edu A cadmium-semicarbazide-styphnate complex exhibits three small endothermic and two large exothermic processes in its DSC curve. researchgate.net Pyridinium (B92312) styphnate decomposes in two exothermic stages. iucr.orgiucr.org The thermal stability of alkali metal styphnates (K₂TNR, Rb₂TNR, and Cs₂TNR) has been shown to be size-dependent, with smaller particle sizes leading to decreased thermal stability. rsc.org
Non-Isothermal Kinetic Parameter Derivations (Kissinger, Ozawa-Doyle Methods)
The kinetics of thermal decomposition can be studied using non-isothermal DSC data collected at different heating rates. The Kissinger and Ozawa-Doyle methods are commonly used to determine kinetic parameters such as the apparent activation energy (Ea) and the pre-exponential factor (A) from the shift in the exothermic peak temperature with the heating rate. caotechnology.com.auarchive.org
These methods have been applied to numerous this compound derivatives. For ammonium 3,4-diamino-1,2,4-triazoliumstyphnate, the non-isothermal kinetics parameters were calculated using both the Kissinger and Ozawa-Doyle methods. cornell.edu Similarly, for a seven-coordinated cadmium-semicarbazide-styphnate complex, these methods were used to analyze its thermal decomposition mechanism. tandfonline.comresearchgate.net The activation energy for the two decomposition stages of pyridinium styphnate was determined using both Kissinger and Ozawa methods, yielding values of 27.2 kcal/mol and 28.5 kcal/mol for the first stage, and 50.5 kcal/mol and 51.8 kcal/mol for the second stage, respectively. iucr.orgiucr.org For the energetic complex Cd(HTRTR)₂(H₂O)₄₂, the Kissinger method yielded an activation energy (EK) of 144.0 kJ·mol⁻¹ and a logAK of 14.22, while the Ozawa-Doyle method gave an EO of 144.3 kJ·mol⁻¹. researchgate.netresearchgate.net
Table 2: Non-Isothermal Kinetic Parameters for Selected Styphnate Derivatives
| Compound | Method | Activation Energy (Ea) |
|---|---|---|
| Pyridinium Styphnate (Stage I) | Kissinger | 27.2 kcal/mol |
| Pyridinium Styphnate (Stage I) | Ozawa | 28.5 kcal/mol |
| Pyridinium Styphnate (Stage II) | Kissinger | 50.5 kcal/mol |
| Pyridinium Styphnate (Stage II) | Ozawa | 51.8 kcal/mol |
| Cd(HTRTR)₂(H₂O)₄₂ | Kissinger | 144.0 kJ·mol⁻¹ |
| Cd(HTRTR)₂(H₂O)₄₂ | Ozawa-Doyle | 144.3 kJ·mol⁻¹ |
Influence of Crystal Structure and Substituents on Thermal Stability
The crystal structure and the nature of substituents significantly influence the thermal stability of this compound derivatives. The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, plays a crucial role. researchgate.net
In pyridinium styphnate, the crystal structure reveals specific bond length and angle changes compared to free this compound, and one of the nitro groups is noticeably deviated from the benzene (B151609) ring plane. iucr.orgiucr.org The formation of salts with different cations can lead to variations in thermal stability. For instance, styphnates with protonated organic amine cations have been noted for their high thermal stability. iucr.orgiucr.org
Theoretical studies have investigated the effect of metal substitution on the properties of styphnates. First-principles calculations on crystalline this compound and its potassium, barium, and lead salts have shown that the metal states affect the electronic structure by modifying the density of states of the oxygen atoms in the hydroxyl groups. acs.orgnih.gov While the thermodynamic functions (enthalpy, entropy, free energy, and heat capacity) of the metal salts are lower than that of this compound, the differences between the various metal salts are small. acs.orgnih.gov The thermal stability of alkali metal styphnates increases in the order Cs₂TNR < Rb₂TNR < K₂TNR, which is attributed to the stronger coordination bonding energy of the smaller metal cation. rsc.org The introduction of different substituents on the aromatic ring, as seen in derivatives like picric acid, can also alter the energetic properties and sensitivity, highlighting the importance of molecular and crystal structure in determining thermal behavior. acs.org
Fundamental Studies on Energetic Properties
The energetic behavior of this compound and its derivatives is a subject of extensive theoretical and computational investigation. These studies aim to understand the fundamental chemical and physical properties that govern their sensitivity, stability, and performance as energetic materials.
Correlation between Electronic Structure and Impact Sensitivity
The sensitivity of an energetic material to impact is a critical safety and performance parameter. Research has established a correlation between the electronic structure of this compound and its salts and their impact sensitivity. Theoretical calculations, particularly those using density functional theory (DFT), have been instrumental in elucidating this relationship.
A key finding is the link between the band gap energy—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and impact sensitivity. bibliotekanauki.pl Studies on crystalline this compound and its metal salts, such as potassium, barium, and lead styphnates, have shown that a smaller HOMO-LUMO energy gap corresponds to higher impact sensitivity. bibliotekanauki.placs.orgnih.govresearchgate.net This inverse relationship suggests that a smaller energy gap facilitates electronic excitation, which is a critical step in initiating the decomposition reactions that lead to an explosion. The metal ions in styphnate salts influence the electronic structure by modifying the density of states of the oxygen atoms in the hydroxyl groups, which in turn affects the band gap and sensitivity. acs.orgnih.gov
Table 1: Relationship between Band Gap and Impact Sensitivity
| Compound | Band Gap (eV) | Impact Sensitivity |
|---|---|---|
| General Trend | Decreases | Increases |
This table illustrates the general trend observed in studies where a smaller electronic band gap is correlated with a higher sensitivity to impact.
Computational Prediction of Detonation Properties (Velocity, Pressure, Power Index)
Computational methods are widely used to predict the detonation properties of new energetic materials, including those derived from this compound. nih.govresearchgate.net Software packages such as EXPLO-5, EXTEC, and LOTUSES are employed to calculate key performance indicators like detonation velocity (VOD) and detonation pressure. nih.govresearchgate.netresearchgate.net These predictions are crucial for the initial screening and design of novel high-energy materials before undertaking complex and hazardous synthesis.
For instance, theoretical studies on new ionic energetic materials derived from the anion of this compound have shown promising results. nih.govresearchgate.net Some of these newly designed compounds are predicted to have a higher velocity of detonation and detonation pressure compared to benchmark explosives like TNT and RDX. nih.govresearchgate.net The Power Index (PI), which compares the explosive power of a substance to a reference like picric acid, can also be estimated through these computational models. researchgate.net The prediction of these properties relies on thermodynamic calculations that estimate the enthalpy of decomposition and the volume of gases released. researchgate.net
Table 2: Predicted Detonation Properties of a this compound Derivative
| Property | Predicted Value | Comparison |
|---|---|---|
| Detonation Velocity (VOD) | 8000 - 8600 m/s | Higher than TNT/RDX |
| Detonation Pressure | High | Higher than TNT/RDX |
Data represents a range for newly designed ionic salts based on this compound anions, showing performance potentially superior to conventional explosives like TNT and RDX. nih.govresearchgate.net
Role of Electrostatic Potential and Bond Dissociation Energies in Energetic Materials
The sensitivity and detonation properties of energetic molecules are significantly influenced by their electrostatic potential and bond dissociation energies (BDE). mdpi.com For nitroaromatic compounds like this compound, the presence of areas with strongly positive electrostatic potential on the molecular surface is a key indicator of high sensitivity towards detonation. mdpi.comresearchgate.net This positive potential makes the molecule more susceptible to nucleophilic attack, which can be an initial step in decomposition.
Bond dissociation energy, particularly of the C-NO₂ trigger linkage, is another critical factor. A lower BDE for this bond indicates that it is weaker and more likely to break, initiating the explosive decomposition cascade. mdpi.com Computational studies combine electrostatic potential analysis with BDE calculations to provide a comprehensive assessment of the potential performance and sensitivity of energetic compounds. mdpi.com For this compound and its salts, theoretical studies suggest that the fission of the C-O bond may also be a favorable decomposition pathway. acs.orgnih.gov Research on nitroaromatics has shown a correlation where the ratio of the bond dissociation energy to the temperature of detonation can be a good predictor of impact sensitivity. d-nb.info
Impact of π-Stacking Interactions and Hydrogen Bonding on Sensitivity
Hydrogen bonding can significantly modify the sensitivity of energetic compounds by altering the electrostatic potential on the molecular surface. researchgate.net Depending on whether the energetic molecule acts as a hydrogen bond donor or acceptor, the positive potential can be either decreased or increased, thereby tuning its sensitivity. researchgate.net Similarly, π-stacking interactions, particularly face-to-face stacking of aromatic rings, are thought to promote low impact sensitivity by creating a structure that can more efficiently dissipate the energy from an external stimulus through the sliding of molecular layers. ntnu.no The presence and nature of these non-covalent interactions are therefore critical considerations in the design of energetic materials with tailored sensitivity. mdpi.commdpi.com
Research on Lead-Free and Green Energetic Materials featuring this compound Analogues
The significant health hazards and environmental contamination associated with lead-based primary explosives have driven extensive research into safer, "green" alternatives. pnas.orgunc.edunih.gov Lead styphnate, a salt of this compound, has been a workhorse primary explosive, but its lead content makes its replacement a high priority for both military and civilian applications. pnas.orgunc.edu
Exploration of Alternatives to Traditional Lead-Based Primaries
The search for environmentally friendly primary explosives has become a major focus in energetic materials research. nih.gov this compound and its analogues serve as a platform for developing these next-generation materials. The goal is to create compounds that retain the necessary performance characteristics—such as reliable initiation and rapid detonation—while eliminating toxic heavy metals like lead. unc.edu
Design and Evaluation of Novel Coordination Compounds as Energetic Materials
The field of energetic materials is continuously evolving, with a significant focus on developing compounds that offer superior performance, enhanced safety, and reduced environmental impact compared to traditional explosives like lead azide (B81097) and lead styphnate. mdpi.comat.ua A promising strategy in this endeavor is the design of energetic coordination compounds (ECCs), where a central metal ion is coordinated with energetic ligands or anions. This compound and its salts (styphnates) are valuable components in this context, serving as energetic anions that can be combined with various metal centers and other ligands to create novel ECCs with tunable properties. rsc.orgrsc.org
The ligands coordinated to the metal center are equally important for fine-tuning the properties of the material. Researchers utilize a variety of nitrogen-rich ligands, such as aminotetrazoles, ditetrazoles, and semicarbazide, in conjunction with the styphnate anion. rsc.orgrsc.orgmdpi.com The selection of these ligands allows for the adjustment of physico-chemical and energetic properties. For instance, the characteristics of the resulting ECCs can be tailored to be either sensitive primary explosives suitable for initiators or less sensitive, laser-ignitable materials. rsc.org The styphnate anion itself, derived from this compound (H₂TNR), is a powerful energetic component that contributes significantly to the performance of the complex. researchgate.net
The evaluation of these newly synthesized coordination compounds is a comprehensive process. It begins with fundamental characterization using techniques like X-ray diffraction (XRD) to determine the precise crystal structure, which is vital for understanding structure-property relationships. rsc.org Thermal stability is a critical parameter, assessed using methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperature. rsc.orgfrontiersin.org
Sensitivity to external stimuli is a key safety metric, evaluated through standardized tests for impact, friction, and electrostatic discharge. rsc.org The goal is often to create materials that are relatively insensitive to accidental stimuli, making them safer to handle and transport. mdpi.com The energetic performance, including detonation velocity and pressure, is often predicted using specialized software like EXPLO-5, based on the compound's density and calculated heat of formation. researchgate.netfrontiersin.org
Research Findings
Recent research has yielded several promising styphnate-based energetic coordination compounds.
Copper(II)-Aminotetrazole-Styphnate Complexes: One study focused on synthesizing new ECCs using copper(II) as the central metal, various N-aminotetrazole ligands, and the styphnate anion (TNR). The properties of these compounds could be specifically tuned by the choice of ligand. Two compounds, [Cu(TNR)(1-AMT)₂] and [Cu(HTNPG)(1-AMT)₂], were identified as particularly promising potential replacements for lead azide, exhibiting thermal stabilities over 200 °C and appropriate sensitivity levels. rsc.org
Semicarbazide-Styphnate Complexes: Another area of investigation involves the use of semicarbazide (SCZ) as a ligand. Three high-energy coordination compounds, [Co(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂, [Zn(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂, and [Ni(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂, were synthesized and tested. A key finding was that these molecules are relatively insensitive to mechanical stimuli, a desirable characteristic for safer energetic materials. mdpi.com The stability of these complexes is enhanced by the presence of π-stacking interactions and hydrogen bonds within their crystal structures. mdpi.com
Ditetrazole-Styphnate Complexes: The use of isomeric propyl-linked ditetrazole ligands in combination with styphnate anions has also been explored to customize the optical and energetic properties of complexes. rsc.org The synthesis strategy involves reacting in situ prepared copper(II) styphnate with the ditetrazole ligand. rsc.org This approach demonstrates the versatility of using different ligand architectures to control the stability and functionality of the resulting energetic materials. rsc.org
Data Tables
The following tables summarize the properties of selected novel styphnate-based coordination compounds based on available research data.
Table 1: Properties of Selected Copper(II)-Aminotetrazole-Styphnate Complexes Data derived from a study on potential lead azide replacements. rsc.org
| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| [Cu(TNR)(1-AMT)₂] | >200 | Data not specified | Data not specified |
| [Cu(HTNPG)(1-AMT)₂] | >200 | Data not specified | Data not specified |
Table 2: Characterization of Semicarbazide-Styphnate Coordination Compounds These compounds were noted for their relative insensitivity to mechanical stimuli. mdpi.com
| Compound Name | Metal Center | Ligand | Anion |
| [Co(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂ | Cobalt (Co) | Semicarbazide (SCZ) | Styphnate (TNR) |
| [Zn(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂ | Zinc (Zn) | Semicarbazide (SCZ) | Styphnate (TNR) |
| [Ni(SCZ)₂(H₂O)₂]·(TNR)(H₂O)₂ | Nickel (Ni) | Semicarbazide (SCZ) | Styphnate (TNR) |
Analytical and Environmental Research Applications of Styphnic Acid
Advanced Analytical Chemistry Methodologies
Styphnic acid's chemical properties lend themselves to several analytical applications, particularly in the detection and quantification of other substances.
Spectrophotometric and colorimetric assays are fundamental techniques in analytical chemistry for identifying and quantifying substances based on their light absorption properties amu.edu.azwdh.ac.id. This compound has been noted as a reagent that can react with specific metal ions, leading to color changes that are detectable via these methods evitachem.comresearchgate.net. While specific metal ions and the detailed parameters of these assays using this compound are not extensively detailed in the available literature, its role as a chromogenic reagent in such analyses is established researchgate.net. Spectrophotometric methods, in general, can achieve a relative error of 2-3% in the study of individual substances amu.edu.az.
Chromatography, encompassing techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), plays a crucial role in separating complex mixtures and analyzing compounds like this compound amu.edu.azarcjournals.orgchemistry-chemists.com. These methods are employed in forensic science for the analysis of explosive residues, where this compound is often considered alongside other nitroaromatic compounds arcjournals.org.
Thin-Layer Chromatography (TLC): TLC utilizes a stationary phase (e.g., silica (B1680970) gel or aluminum oxide) and a mobile phase to separate components of a mixture based on their differential affinities. The sample is applied to the stationary phase, and the mobile phase moves up the plate via capillary action, separating the compounds arcjournals.org.
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the separation of compounds, particularly those with low molecular weight, and can be enhanced with detectors like fluorescence detectors for femtomole-level sensitivity arcjournals.org. Liquid chromatography methods typically have a relative error of 3-4% amu.edu.az.
This compound is also used in conjunction with these physicochemical methods for the identification and precipitation of organic bases amu.edu.az.
Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying substances, including trace amounts of explosives and their residues in complex matrices arcjournals.orgresearchgate.netevawintl.orgdss.go.th. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used for confirmation testing arcjournals.orgresearchgate.net.
A specific mass spectrometric method developed for detecting styphnate (a salt derived from this compound) reported a limit of detection (LOD) of 257 parts per trillion (ppt) or pg/mL. This method involved hydrophilic interaction chromatography (HILIC) for separation and high-resolution tandem mass spectrometry (MS/MS) for detection, achieving analysis in five minutes or less researchgate.net. Ambient ionization techniques coupled with portable mass spectrometry systems are also showing promise for direct analysis of chemical residues in various complex matrices, offering potential for on-site forensic investigations evawintl.org.
Environmental Remediation and Degradation Studies of this compound
The environmental impact of nitroaromatic compounds like this compound necessitates research into effective degradation and remediation strategies. Cold plasma technology has emerged as a promising method for treating wastewater contaminated with such pollutants.
This compound, as a nitrophenol compound, can be present in industrial wastewater, posing environmental risks due to its toxicity and low biodegradability pjoes.com. Cold plasma technology offers an advanced oxidation process capable of degrading these pollutants into less harmful substances like carbon dioxide, water, and smaller molecules pjoes.com. This is achieved through the in-situ generation of reactive species such as ultraviolet (UV) radiation, ozone (O₃), hydrogen peroxide (H₂O₂), and hydroxyl free radicals (•OH) pjoes.com. Dielectric Barrier Discharge (DBD) systems are commonly employed as cold plasma reactors for such applications pjoes.comcsbe-scgab.ca.
Influence of Plasma Discharge Parameters and Reactor Design:
The efficiency of this compound degradation by cold plasma is significantly influenced by various operational parameters and the design of the plasma reactor.
Plasma Discharge Parameters:
Input Power/Voltage and Current: The efficiency of this compound (TNR) degradation is directly correlated with plasma discharge parameters such as voltage (U) and current (I). Higher voltage and current generally lead to increased plasma intensity and degradation efficiency adpublications.orgijoer.com. For instance, studies have shown that increasing input power from 130 W to 370 W can increase TNR removal efficiency from 52.8% to 100% under specific conditions pjoes.com.
pH: The initial pH of the aqueous solution critically affects TNR degradation. Acidic conditions (e.g., pH 3.2) generally result in higher degradation efficiencies compared to neutral or alkaline conditions, partly due to increased ozone generation in acidic media pjoes.comijoer.com.
Initial Concentration: The degradation efficiency can be influenced by the initial concentration of this compound. While higher concentrations may be degraded, the efficiency can decrease if the plasma discharge capacity is limited ijoer.com. For example, a concentration of 61.72 mg/L achieved 100% degradation, whereas higher concentrations showed slightly lower efficiencies under identical plasma conditions ijoer.com.
Presence of Oxidizing Agents: The addition of oxidizing agents such as hydrogen peroxide (H₂O₂), sodium persulfate (Na₂S₂O₈), or oxygen (O₂) can further enhance the degradation efficiency of TNR when used in conjunction with cold plasma pjoes.com.
Circulation Flow Rate: Research indicates that the removal efficiency of TNR is proportional to the circulation flow rate of the treated solution within the reactor pjoes.com.
Reactor Design:
The establishment of a suitable cold plasma reactor structure is fundamental for effective degradation adpublications.orgijoer.com. Plate-type dielectric barrier discharge (DBD) reactors, often utilizing glass plates as dielectric barriers and copper foil electrodes, are designed for treating liquid media. These reactors are powered by high-voltage generators, typically operating within a range of 1-40 kV and frequencies from 20 kHz to 70 kHz, using gases like argon or air as the carrier medium csbe-scgab.ca.
Table 1: TNR Degradation Efficiency vs. Input Power
| Input Power (W) | TNR Removal Efficiency (%) | Discharge Time (min) | Initial TNR Concentration (mg/L) |
|---|---|---|---|
| 130 | 52.8 | 120 | 135 |
| 250 | 90.3 | 120 | 135 |
Table 2: TNR Degradation Efficiency vs. Initial pH
| pH | TNR Removal Efficiency (%) | Plasma Discharge Conditions |
|---|---|---|
| 3.2 | Higher | Varies |
| ~7 | Moderate | Varies |
Table 3: TNR Degradation Efficiency vs. Initial Concentration
| Initial TNR Concentration (mg/L) | TNR Removal Efficiency (%) | Time (min) | Plasma Discharge Conditions |
|---|---|---|---|
| 11.60 | 69.63 | 120 | Constant |
| 61.72 | 100 | 120 | Constant |
Table 4: Mass Spectrometry Limit of Detection for Styphnate
| Analyte | Method | Limit of Detection (LOD) | Matrix/Sample Type |
|---|
Degradation in Aqueous Solutions via Cold Plasma Technology
Effect of Solution pH and Initial Concentration on Degradation Efficiency
The efficiency of this compound degradation is significantly influenced by the solution's pH and the initial concentration of the compound. Cold plasma technology studies indicate that acidic conditions generally favor higher degradation efficiencies pjoes.com. Specifically, a pH of 3.2 was found to be optimal for the degradation of 2,4,6-trinitroresorcinol (TNR), also known as this compound, by cold plasma, with efficiencies being considerably higher in acidic media compared to neutral or alkaline conditions pjoes.com. This is attributed to the enhanced formation of reactive species like ozone (O₃) and hydroxyl radicals (•OH) in acidic environments, which are crucial for breaking down organic pollutants pjoes.com.
Research on Fenton and photo-Fenton processes also highlights the importance of pH, with optimal results for nitrophenol degradation often observed in acidic conditions, typically below pH 4 google.com. For instance, the Fenton process for nitrophenol destruction is most effective when the initial pH is between 2 and 4, and temperatures above 65°C google.com. Studies on persulfate oxidation activated by zero-valent iron also show that pH plays a prominent role, with the oxidative process favoring acidic media (pH 3-5) for the activation of persulfate into sulfate (B86663) radicals unibuc.ro.
The initial concentration of this compound also affects degradation rates. While some studies suggest that degradation efficiency can be maintained at moderate initial concentrations, higher concentrations may lead to slower degradation rates ijoer.com. This can be due to factors like increased light scattering in photocatalytic processes or saturation of active sites in adsorption or oxidation reactions.
Kinetic Modeling of Degradation Processes
The degradation of this compound in various treatment processes often follows established kinetic models, providing insights into the reaction mechanisms and rates. Cold plasma treatment of this compound in aqueous solution has been observed to adhere to first-order reaction kinetics pjoes.com. The linear correlation coefficients (R²) for the degradation rate constants in plasma, plasma/Na₂S₂O₈, plasma/O₂, and plasma/H₂O₂ systems were reported to be high, indicating good adherence to first-order kinetics pjoes.com.
In other advanced oxidation processes, such as Fenton oxidation or persulfate oxidation, kinetic studies have also been conducted. For instance, the degradation of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) using Fe⁰/H₂O/Na₂S₂O₈/EDTA systems has shown that the process can be accelerated by chelating agents like EDTA, which maintain the solubility of Fe²⁺ and facilitate radical generation battelle.org. While specific kinetic models for this compound in these systems are detailed in various research, pseudo-second-order models have been identified as fitting the adsorption kinetics for some bio-adsorbents researchgate.net.
Adsorption-Based Removal Mechanisms
Adsorption is a significant method for removing this compound from aqueous solutions, with various materials demonstrating effective capacities. Activated carbons derived from coconut shells have been studied for this compound adsorption, showing that adsorption is dependent on the surface area of the activated carbon researchgate.netresearchgate.net. The monolayer coverage per unit area increased up to a surface area of 1000 m²/g, with a slight decrease thereafter researchgate.net. Studies indicate that the presence of carbon-oxygen surface complexes positively influences the adsorption of this compound, with adsorption increasing linearly with the amount of oxygen on the carbon surface researchgate.net.
Research has also explored metal-organic frameworks (MOFs) for nitroaromatic compound removal. For example, the Zr-MOF UiO-66-NH₂ has shown excellent adsorption capacities for this compound (TNR), 2,4,6-trinitrophenol (PA), and 2,4-dinitrophenol (B41442) (2,4-DNP) from water, attributed to hydrogen-bond interactions researchgate.net. Adsorption capacities for TNR on UiO-66-NH₂ were reported as 0.024 g/g researchgate.net.
The adsorption behavior of this compound on activated carbon has been found to follow Langmuir and Freundlich isotherm models, suggesting monolayer adsorption and a distribution of adsorption energies, respectively researchgate.netbyjus.com. The Langmuir model, in particular, is useful for determining the maximum adsorption capacity (Qmax) researchgate.netbyjus.com.
Advanced Oxidation Processes and Bioremediation Approaches
Advanced Oxidation Processes (AOPs) are widely investigated for the degradation of this compound due to its recalcitrant nature pjoes.comresearchgate.net. Cold plasma technology has emerged as a promising method, effectively degrading this compound with high efficiency pjoes.comijoer.compjoes.com. Studies have shown that combining cold plasma with oxidizing agents like H₂O₂ or Na₂S₂O₈ can significantly enhance the degradation efficiency ijoer.compjoes.com.
The UV/H₂O₂ system, a common AOP, has also been explored for this compound degradation. Research utilizing nano TiO₂ with UV-H₂O₂ demonstrated that optimal conditions, including a pH of 3, a molar ratio of H₂O₂/TiO₂ of 15, and a UV wavelength of 313 nm, could achieve 100% TNR treatment within 90 minutes vnu.edu.vn. Fenton processes, involving H₂O₂ and iron catalysts, are also effective, with optimal conditions typically involving acidic pH (below 4) and elevated temperatures (above 65°C) google.com. Persulfate oxidation activated by zero-valent iron (ZVI) is another viable AOP, with studies indicating that acidic conditions (pH 3-5) are favorable for activating persulfate to form sulfate radicals, which then degrade this compound unibuc.ro.
While specific bioremediation studies focusing solely on this compound were not extensively detailed in the provided search results, nitroaromatic compounds, in general, are known to be amenable to bioremediation by specific microbial consortia pjoes.com.
Potential for Decomposing Organic Pollutants and Explosives in Contaminated Environments
This compound itself is a compound associated with explosives and can be found in contaminated environments, necessitating its decomposition and remediation smolecule.comausdecom.com.au. Research indicates that this compound, along with other nitroaromatic compounds like TNT and picric acid, can be present in industrial wastewater and contaminated sites smolecule.comausdecom.com.au. Its decomposition is crucial for environmental safety.
Advanced oxidation processes, such as those employing UV/H₂O₂, Fenton reactions, or cold plasma, are being investigated for their potential to break down this compound and other nitroaromatic pollutants in contaminated environments google.compjoes.comresearchgate.netvnu.edu.vn. These methods utilize powerful oxidizing agents like hydroxyl and sulfate radicals to mineralize these compounds into less harmful substances like CO₂, H₂O, and smaller molecules unibuc.ropjoes.com.
For example, a process involving acidification to a pH between 1.5 and 2.75 followed by treatment with gaseous chlorine has been patented for the decomposition of this compound in industrial effluents google.com. This method provides a visual endpoint by changing the solution color from orange-red to pale lemon-yellow, indicating the completion of the reaction google.com. Furthermore, this compound has been identified as a contaminant in site remediation projects involving former explosive manufacturing areas, where excavation and treatment of contaminated soil are undertaken ausdecom.com.au.
Future Research Directions and Emerging Trends in Styphnic Acid Chemistry
Development of Next-Generation Energetic Materials with Tailored Properties
Styphnic acid, or 2,4,6-trinitroresorcinol, has long been a compound of interest in the field of energetic materials. power-labs.comwikipedia.org Current research is focused on moving beyond its direct use and leveraging its chemical structure to develop next-generation energetic materials with precisely tailored properties. The goal is to create materials that offer significant advantages in performance, stability, and insensitivity compared to existing substances. wiley-vch.de
One promising avenue is the synthesis of new derivatives where the fundamental this compound framework is modified. By altering functional groups on the aromatic ring, researchers aim to control key characteristics such as density, thermal stability, detonation velocity, and sensitivity to stimuli like impact, friction, and heat. d-nb.info For instance, the introduction of different substituents could enhance the energetic output while simultaneously improving the material's stability, a crucial factor for insensitive munitions that must withstand mechanical shocks and fire without accidental detonation. dtic.mil
The development of co-crystals is another significant trend. By combining this compound or its salts with other energetic or inert compounds, it is possible to create novel crystalline structures with unique and superior properties. This approach allows for the fine-tuning of sensitivity and energetic performance without synthesizing entirely new molecules. The table below outlines key properties of this compound relevant to its use in energetic materials.
| Property | Value |
| Chemical Formula | C₆H₃N₃O₈ |
| Molar Mass | 245.11 g/mol |
| Melting Point | 175.5 °C |
| Composition | C: 29.40%, H: 1.23%, N: 17.14%, O: 52.22% |
| Data sourced from the Merck Index, 12th edition. power-labs.com |
Future work will likely involve high-throughput screening and machine learning algorithms to rapidly identify promising new derivatives and co-crystals with desired performance and safety characteristics. rsc.org
Integration of this compound Derivatives in Advanced Materials Science
The potential applications for this compound derivatives extend beyond energetic materials into the broader field of advanced materials science. The highly functionalized and electron-deficient nature of the this compound molecule makes it an interesting building block for the synthesis of novel polymers and functional materials.
Researchers are exploring the use of this compound derivatives as monomers or cross-linking agents in the creation of advanced polymers. Similar to how other aromatic compounds like cinnamic acid are used to prepare polyesters and polyamides for a range of applications, from industrial plastics to biomedical devices, this compound derivatives could be incorporated into polymer backbones to impart specific properties. rsc.org These properties could include enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.
Furthermore, the ability of this compound to form stable salts with various metals, such as lead styphnate and barium styphnate, opens up possibilities in the development of functional inorganic-organic hybrid materials. royalholloway.ac.uk These materials could find applications in sensors, catalysts, or as precursors for ceramic materials. The investigation into the thermochemical properties of these metal salts provides fundamental data necessary for designing and synthesizing new materials with predictable behaviors. royalholloway.ac.uk
Theoretical Design and Predictive Modeling for Novel this compound Analogues
Computational chemistry is becoming an indispensable tool in the design of new molecules, and the field of this compound chemistry is no exception. Theoretical design and predictive modeling allow for the in silico evaluation of novel this compound analogues before their synthesis is attempted in the laboratory, saving significant time and resources.
Density Functional Theory (DFT) calculations are being employed to predict the geometry, density, and performance of new energetic molecules. d-nb.info For this compound and its potential analogues, these models can calculate key parameters like bond dissociation energies (BDE) of the C-NO2 or N-NO2 bonds, which are critical in understanding the initiation of detonation. d-nb.info By systematically modifying the structure of this compound in a computational environment, researchers can screen for analogues with improved properties, such as higher energy content or reduced sensitivity.
Predictive models are also being developed to estimate the impact sensitivity of energetic materials. d-nb.info Although this compound has shown some deviation between predicted and measured sensitivity values in certain models, these discrepancies drive further refinement of the theoretical approaches. d-nb.info Future research will focus on developing more accurate and reliable models that can guide the synthesis of the next generation of energetic materials based on the this compound scaffold.
Sustainable Synthesis and Environmental Management of this compound
As with all chemical manufacturing, there is a growing emphasis on developing sustainable synthesis routes and effective environmental management strategies for this compound and its derivatives. Traditional synthesis methods often involve harsh reagents and produce significant waste streams.
One area of research focuses on developing new, more efficient, and environmentally benign synthesis processes. For example, a process has been developed that uses dilute nitric acid and sodium nitrite (B80452) to create an intermediate, 2,4-dinitrosoresorcinol, which is then oxidized and nitrated to yield this compound. dtic.mildtic.mil This method is considered more convenient and economical than the conventional sulphonation-nitration route. dtic.mildtic.mil Further research into green chemistry principles could lead to even cleaner production methods, potentially utilizing novel catalysts or solvent systems to minimize environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
